Defensin-A4
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
HSCVCRRICAARQVRKGRCSRRRRICCLY |
Origin of Product |
United States |
Molecular and Structural Biology of Defensin A4
Genomic Organization and Gene Structure of Defensin-A4 (DEFA4)
The gene encoding this compound, designated as DEFA4, is situated on the short arm of human chromosome 8, specifically in the 8p23.1 region. nih.govwikipedia.org This locus contains a cluster of several alpha-defensin genes, indicating a shared evolutionary origin through gene duplication events. The DEFA4 gene itself possesses a concise structure, composed of two exons separated by a single intron. The first exon encodes the 5'-untranslated region and the signal peptide, which is essential for directing the nascent protein to the correct subcellular compartment. The second exon encodes the pro-peptide and the mature this compound peptide sequence.
A distinguishing feature of the DEFA4 gene is the presence of an extra 83-base pair segment within its coding region. nih.govwikipedia.orgnih.gov This insertion is the result of a recent intragenic duplication event and is not found in other human alpha-defensin genes, making this compound unique among its family members. nih.govwikipedia.orgnih.gov
Biosynthesis and Precursor Processing of Pro-Defensin-A4
This compound is synthesized as a larger, inactive precursor protein known as prepro-Defensin-A4. The "pre" segment, a hydrophobic signal peptide at the N-terminus, is co-translationally cleaved as the polypeptide enters the endoplasmic reticulum. nih.gov This results in the formation of pro-Defensin-A4 (pro-HNP-4), which is then transported to the Golgi apparatus and subsequently to the azurophilic granules of neutrophils. hmdb.caebi.ac.uk
The activation of this compound requires further proteolytic processing to remove the anionic pro-peptide. This cleavage is a critical step in unleashing the peptide's antimicrobial activity. Studies have shown that serine proteases, specifically neutrophil elastase and proteinase 3, which are also present in azurophilic granules, can effectively process pro-HNP-4 to its mature, active form. acs.org Additionally, matrix metalloproteinase-7 (MMP-7) has been shown to cleave within the pro-domain of the precursor of the related human neutrophil peptide-1 (HNP-1), generating a biologically active intermediate. researchgate.netrcsb.org This suggests a potential role for MMP-7 in the processing of pro-Defensin-A4 as well. The removal of the pro-peptide is essential, as its negative charge is thought to neutralize the cationic mature peptide, thereby preventing cytotoxic activity within the host cell during synthesis and storage.
Elucidation of this compound Three-Dimensional Structure
The three-dimensional structure of this compound is fundamental to its biological function, providing the framework for its interaction with microbial membranes and other molecular targets.
Advanced Spectroscopic Techniques in this compound Structural Analysis (e.g., Nuclear Magnetic Resonance, X-ray Crystallography)
The high-resolution three-dimensional structure of this compound (HNP-4) has been successfully determined using X-ray crystallography. nih.govnih.govacs.org The crystallographic data for HNP-4 is available in the Protein Data Bank (PDB) under the accession code 1ZMM . wikipedia.orgacs.org These studies have revealed the intricate fold of the mature peptide, providing insights into the spatial arrangement of its constituent amino acids.
While a specific solution-state Nuclear Magnetic Resonance (NMR) spectroscopy study for this compound has not been prominently reported, this technique has been instrumental in determining the structures of other human alpha-defensins, such as HNP-1 and HD5, in both solution and solid states. nih.govnih.govnih.govmdpi.com Solid-state NMR, in particular, has been used to study the conformation of HNP-1 when bound to lipid bilayers, mimicking its interaction with microbial membranes. nih.govnih.gov These studies on related defensins highlight the power of NMR in complementing crystallographic data by providing information on protein structure and dynamics in a non-crystalline environment.
Disulfide Bond Topology and Conformation of Mature this compound
A hallmark of the defensin (B1577277) family is the presence of a conserved framework of six cysteine residues that form three intramolecular disulfide bonds. In alpha-defensins, including this compound, these bonds form in a characteristic 1-6, 2-4, 3-5 pattern (CysI-CysVI, CysII-CysIV, CysIII-CysV). researchgate.net This specific disulfide connectivity is crucial for stabilizing the tertiary structure of the mature peptide, creating a compact and rigid fold that is resistant to proteolytic degradation. researchgate.net The resulting conformation of mature this compound is a key determinant of its antimicrobial activity.
Key Structural Motifs and Residues Critical for this compound Integrity
Systematic mutational analyses of human alpha-defensins, including HNP-4, have identified several key residues and motifs that are essential for structural integrity and function. researchgate.net These studies have shown that C-terminal hydrophobic residues and specific arginine residues are critical determinants of their biological activity. researchgate.net Furthermore, like other human alpha-defensins, HNP-4 has been observed to form homodimers in its crystalline state. nih.govnih.govacs.org This dimerization is thought to be important for the function of some defensins.
Conformational Dynamics and Flexibility of this compound in Solution
While the core structure of this compound is stabilized by its disulfide bonds, certain regions of the peptide exhibit conformational flexibility. Studies on other defensins using techniques like NMR have shown that the loops connecting the β-strands are generally more dynamic than the rigid β-sheet core. rcsb.org This flexibility in the loop regions may be functionally important, potentially allowing the peptide to adapt its conformation upon binding to different biological targets.
Although specific studies on the conformational dynamics of this compound in solution are limited, research on other defensins suggests that these peptides can exist in a dynamic equilibrium between different conformational states. This inherent flexibility, particularly in the loop regions, could play a role in the broad-spectrum activity of this compound by allowing it to interact with a diverse range of microbial surfaces.
Post-Translational Modifications of this compound and Structural Implications
This compound (alpha-defensin 4), also known as human neutrophil peptide 4 (HNP-4), undergoes several crucial post-translational modifications (PTMs) that are indispensable for its proper structure and function. These modifications play a significant role in its folding, stability, and ultimately, its antimicrobial and immunomodulatory activities.
The primary sequence of this compound is synthesized as a prepropeptide, which includes a signal peptide and a propeptide region. uniprot.org Proteolytic processing is a key PTM, where the signal peptide is cleaved upon entry into the endoplasmic reticulum, and the propeptide is later removed to yield the mature, active peptide. uniprot.orgfrontiersin.org This maturation process is essential for the peptide to adopt its functional conformation. The mature this compound peptide is stored in the azurophilic granules of neutrophils. uniprot.org
A defining feature of the this compound structure is the presence of three intramolecular disulfide bonds. uniprot.orgnih.gov These covalent linkages are formed between specific cysteine residues, creating a characteristic triple-stranded β-sheet core. nih.govnih.gov The precise connectivity of these disulfide bonds in human this compound is between Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5 (based on the typical alpha-defensin pattern). This disulfide bridge network is critical for stabilizing the peptide's tertiary structure, which is essential for its effective bacterial killing capabilities. uniprot.orgnih.gov
The three-dimensional structure conferred by these disulfide bridges is indispensable for the peptide's antimicrobial activity against a range of pathogens, including Gram-negative and Gram-positive bacteria, as well as some fungi. uniprot.org The rigid, folded structure allows for specific interactions with microbial membranes, leading to permeabilization and cell death. nih.gov
Furthermore, research has shown that this compound can form homodimers. This dimerization appears to be a requirement for its efficacy against certain bacteria like Staphylococcus aureus and for its interaction with the HIV-1 surface protein gp120. uniprot.org The structural integrity maintained by the disulfide bonds is a prerequisite for this dimerization and subsequent biological activity.
While disulfide bond formation and proteolytic cleavage are the most well-documented PTMs for this compound, other modifications can occur in defensins, such as glycosylation, though this is less commonly reported for alpha-defensins compared to other antimicrobial peptides. clinisciences.comresearchgate.net The impact of such modifications on this compound's structure and function remains an area of ongoing investigation.
Below is a table summarizing the key post-translational modifications of this compound and their structural implications.
| Post-Translational Modification | Description | Structural Implication | Functional Consequence |
| Proteolytic Cleavage | Removal of the N-terminal signal peptide and propeptide from the prepropeptide precursor. uniprot.orgfrontiersin.org | Formation of the mature, 33-amino acid peptide. uniprot.org | Activation of the peptide's antimicrobial and immunomodulatory functions. frontiersin.org |
| Disulfide Bond Formation | Formation of three intramolecular disulfide bridges between cysteine residues (Cys-Cys linkages). uniprot.orgnih.gov | Stabilizes the characteristic triple-stranded β-sheet fold, creating a rigid and compact tertiary structure. nih.govnih.gov | Essential for effective bacterial killing and interaction with microbial membranes. uniprot.org The structure is vital for its antimicrobial activity. uniprot.org |
| Dimerization | The mature peptide can form homodimers. uniprot.org | The specific interface for dimerization is crucial for its activity against certain pathogens. uniprot.org | Required for killing S. aureus and for interacting with viral proteins like HIV-1 gp120. uniprot.org |
Mechanistic Underpinnings of Defensin A4 Function
Molecular Interactions of Defensin-A4 with Biological Membranes
The interaction of this compound with biological membranes is a critical initiating step in its antimicrobial action, although it may not be the ultimate cause of cell death. While its parent molecule, AOD, is known to cause membrane rupture and pore formation, the A4 analog exhibits more nuanced behavior. nih.govmdpi.com
Mechanisms of Membrane Permeabilization and Pore Formation by this compound
Studies on this compound and the closely related A3 analog suggest a complex interplay with bacterial membranes. While microscopic evidence of analog-treated microbial cells reveals clear membrane disruption, damage, and leakage of cytoplasmic contents, direct membrane permeabilization assays have indicated that these analogs may not act directly on the bacterial inner membrane. nih.govnih.govmdpi.com This suggests that this compound does not likely form stable pores in the classic "barrel-stave" or "toroidal pore" models, or act as a simple detergent in a "carpet" mechanism. nih.govnih.govudla.cl Instead, the observed membrane damage might be a secondary effect of other interactions, or the peptide may translocate across the membrane without causing widespread leakage initially, possibly through transient, localized disruptions. mdpi.commdpi.com
Influence of Membrane Lipid Composition on this compound Activity
Specific research detailing the influence of membrane lipid composition on the activity of the this compound analog is not extensively available. However, the mechanism of the parent molecule, American Oyster Defensin (B1577277) (AOD), involves binding to the cell wall precursor Lipid II in Gram-positive bacteria. ifremer.fr This interaction is highly specific and leads to the inhibition of peptidoglycan synthesis. ifremer.fr It is plausible that this compound, being a derivative, may also have a preference for certain lipid components, which could facilitate its initial binding and subsequent translocation across the membrane to reach its intracellular targets. The initial electrostatic attraction between the cationic arginine-rich peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, is a critical first step. explorationpub.comresearchgate.net
Dynamics of this compound Insertion and Translocation Across Lipid Bilayers
The precise dynamics of this compound insertion and translocation are not fully elucidated. However, the evidence pointing towards an intracellular mode of action strongly implies that the peptide must cross the microbial membrane. nih.govnih.gov The lack of direct, rapid membrane permeabilization suggests a translocation mechanism that does not involve the formation of large, stable pores. mdpi.com It is hypothesized that after initial electrostatic binding, the peptide may penetrate the membrane and enter the cytoplasm, where it can then interact with its intracellular targets. mdpi.com This process could be facilitated by the peptide's structural properties, allowing it to traverse the lipid bilayer and cause the observed downstream membrane damage and leakage of cellular contents. nih.govnih.gov
Direct Antimicrobial Mechanisms of this compound Action
The primary bactericidal and antifungal activities of this compound appear to stem from its interaction with intracellular components, a mechanism that distinguishes it from many other defensins. nih.govnih.gov
Bactericidal Modes of Action of this compound (e.g., targeting bacterial cell walls, DNA/RNA interaction)
Experimental findings strongly indicate that the bactericidal action of this compound is linked to its ability to interfere with intracellular processes. nih.govnih.gov While the parent AOD targets cell wall synthesis by binding to Lipid II, studies on the A4 analog point towards a different primary target. ifremer.fr
A key mechanism for this compound is its interaction with nucleic acids. DNA binding studies and DNA polymerization inhibition tests have shown that this compound can interact with DNA and inhibit its amplification. nih.govnih.gov This suggests that once the peptide translocates into the bacterial cytoplasm, it can bind to DNA, thereby disrupting essential processes like replication and transcription, leading to cell death. nih.govnih.govmdpi.com Although a direct interaction with the cell wall similar to its parent molecule cannot be entirely ruled out as a contributing factor, the evidence for intracellular targeting is more pronounced for the A4 analog. nih.govifremer.fr
The table below summarizes the antimicrobial activity of this compound and its related analogs against various bacterial strains.
| Organism | Strain | Analog A3 MEC (μg/mL) | Analog A4 MEC (μg/mL) |
|---|---|---|---|
| Bacillus subtilis | KCTC 1021 | 0.4 | 1.1 |
| Streptococcus iniae | KCTC 3657 | 0.8 | 0.5 |
| Streptococcus mutans | KCTC 3065 | 10.5 | 5.2 |
| Staphylococcus epidermidis | KCTC 1917 | 0.8 | 0.6 |
| Aeromonas hydrophila | KCTC 2358 | 29.5 | 7.4 |
| Escherichia coli | KCTC 2441 | 2.0 | 2.0 |
| Escherichia coli | ATCC 25922 | 2.1 | 2.1 |
| Pseudomonas aeruginosa | KCTC 1636 | >100 | >100 |
| Shigella sonnei | KCTC 2518 | 2.6 | 2.6 |
| Salmonella enterica | KCTC 1926 | 5.9 | 5.9 |
MEC: Minimum Effective Concentration. Data sourced from Seo et al., 2021. nih.gov
Antifungal Mechanisms of this compound (e.g., plasma membrane targeting)
This compound also exhibits potent antifungal activity, notably against the pathogenic yeast Candida albicans. nih.govresearchgate.netnih.gov Similar to its bactericidal mechanism, the antifungal action of this compound likely involves more than just plasma membrane disruption. While some defensins exert their antifungal effects by binding to specific lipids in the fungal plasma membrane, leading to permeabilization, the A4 analog's primary mode of action appears to be intracellular. nih.govnih.gov After crossing the fungal plasma membrane, it is thought to interact with intracellular targets, such as DNA, disrupting cellular functions and leading to cell death. nih.govnih.gov This is consistent with the findings from bacterial studies, suggesting a conserved mechanism of action across different microbial kingdoms. nih.gov
The table below shows the antifungal activity of this compound and a related analog against Candida albicans.
| Organism | Strain | Analog A3 MEC (μg/mL) | Analog A4 MEC (μg/mL) |
|---|---|---|---|
| Candida albicans | KCTC 7629 | 1.0 | 1.0 |
MEC: Minimum Effective Concentration. Data sourced from Seo et al., 2021. nih.gov
Antiviral Activities of this compound and Proposed Mechanisms
This compound exhibits notable antiviral properties against various viruses. altmeyers.org In vitro studies have demonstrated its ability to inhibit the activity of the Human Immunodeficiency Virus (HIV-1). altmeyers.orgucc.edu.co The primary proposed mechanism for its antiviral action involves direct interaction with the virus or the host cell. nih.gov For HIV-1, alpha-defensins can interfere with the early stages of infection by binding to the gp120 viral envelope protein, which in turn blocks its attachment to the CD4 receptor on host cells. wikipedia.org It is also suggested that defensins can disrupt viral envelopes, similar to their effect on bacterial membranes, leading to the inactivation of the virus. altmeyers.orgcpu-bioinfor.org
Antiparasitic Effects of this compound
The role of this compound extends to combating parasitic infections. cpu-bioinfor.orgfrontiersin.orgresearchgate.net While the specific mechanisms are less characterized than its antibacterial and antiviral actions, its broad-spectrum antimicrobial nature suggests that it can likely disrupt the cellular membranes of parasites. cpu-bioinfor.org This action would be consistent with the known pore-forming capabilities of alpha-defensins in the membranes of pathogens, leading to loss of integrity and cell death. altmeyers.org
Immunomodulatory Mechanisms Initiated by this compound
Beyond its direct antimicrobial functions, this compound is a significant modulator of the immune response, capable of both initiating and regulating inflammatory processes. altmeyers.orgnih.gov
This compound Modulation of Cytokine and Chemokine Secretion
This compound plays a dual role in the regulation of cytokine and chemokine production. At low concentrations, alpha-defensins can induce the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) from monocytes. nih.gov However, at higher concentrations, they can have an anti-inflammatory effect by suppressing the release of these same cytokines. nih.gov For instance, HNP-1, a closely related alpha-defensin, has been shown to block the release of IL-1β from activated human monocytes. nih.gov Furthermore, alpha-defensins can stimulate epithelial cells to produce Interleukin-8 (IL-8), a potent chemokine that attracts neutrophils to the site of infection. tandfonline.comnih.gov In the context of certain diseases like cystic fibrosis and inflammatory bowel disease, altered levels of this compound can modulate the expression of cytokines and chemokines, contributing to the inflammatory state. abcam.com
Table 1: Effects of Alpha-Defensins on Cytokine and Chemokine Secretion
| Cell Type | Stimulus | Defensin Concentration | Effect on Cytokine/Chemokine | Reference |
| Human Monocytes | S. aureus or PMA | Low (e.g., 3.4 ng/ml) | Increased TNF-α and IL-1β production | nih.gov |
| Human Monocytes | LPS-activated | High | Blocked ATP-induced IL-1β release | nih.gov |
| Epithelial Cells | N/A | >50 mg/ml | Increased IL-8 secretion | tandfonline.com |
Chemotactic Properties of this compound for Immune Cells
This compound possesses chemotactic properties, meaning it can attract various immune cells to sites of inflammation or infection. cabidigitallibrary.org Alpha-defensins, including HNP-1 and HNP-2, have been shown to be chemoattractants for monocytes, as well as for both CD4+ and CD8+ T cells. utoronto.caaai.org This chemotactic activity is dose-dependent and occurs at low concentrations. tandfonline.com By recruiting these key immune cells, this compound helps to orchestrate a robust and coordinated immune response against invading pathogens. units.it
Table 2: Chemotactic Activity of Human Neutrophil Peptides (HNPs)
| Peptide | Target Cell | Effective Concentration | Reference |
| HNP-1, HNP-2 | Monocytes | 0.4-200 ng/mL | utoronto.ca |
| HNP-1, HNP-2 | CD4+ and CD8+ T cells | Not specified | utoronto.ca |
| HNP-1, HNP-2 | Murine and Human T cells | Not specified | aai.org |
Role of this compound in Reactive Oxygen Species Generation
Neutrophils, the primary source of this compound, are well-known for their ability to generate reactive oxygen species (ROS) as part of their antimicrobial arsenal (B13267). termedia.pl While direct studies on this compound's role in ROS generation are limited, the broader family of defensins has been linked to this process. For example, the cathelicidin (B612621) LL-37, another antimicrobial peptide found in neutrophils, can induce the generation of ROS. termedia.pl It has also been proposed that defensin-mediated antimicrobial activity can be enhanced by an increased production of reactive oxygen intermediates. tandfonline.com Some studies suggest that changes in reactive oxygen species can up-regulate this compound expression. scienceopen.com
Biological Roles and Physiological Contexts of Defensin A4
Contribution of Defensin-A4 to Innate Host Defense Systems
As a component of the innate immune system, this compound contributes to the first line of defense against invading microbes. scirp.orgmdpi.com Defensins are effector molecules that provide protection against a wide array of pathogens, including bacteria, fungi, and some viruses. hycultbiotech.comfrontiersin.org The primary mechanism for many defensins involves the disruption of microbial cell membranes. hycultbiotech.com
Research has specifically demonstrated the antimicrobial capabilities of DEFA4 against several microorganisms. It has been shown to possess activity against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Enterococcus faecalis, and the fungus Candida albicans. nih.gov This broad-spectrum activity underscores its importance as a key effector molecule in the innate immune response, primarily deployed by neutrophils upon encountering pathogenic threats. nih.govhycultbiotech.com
Spatial and Temporal Expression Patterns of this compound in Tissues
The expression of this compound is highly specific, reflecting its specialized roles in host defense. It is primarily found in neutrophils and at mucosal surfaces, which are common entry points for pathogens. nih.gov
This compound is expressed in the epithelial linings of several mucosal surfaces, including those of the intestine, respiratory tract, and urinary tract. nih.gov This strategic positioning allows it to act as a protective barrier, contributing to the chemical shield that defends these vulnerable surfaces from infection. capes.gov.brnih.gov In the gut, defensins are crucial for maintaining the balance between the host and the vast microbial communities present, helping to prevent pathogenic invasion while tolerating commensal flora. scirp.org A study in a mouse model of sickle cell disease found that improved intestinal barrier function was associated with higher expression of the gene encoding for defensin-α4 in the intestine. researchgate.net This suggests a role for DEFA4 in maintaining the integrity of the intestinal mucosa. researchgate.net
The most significant reservoir of this compound is the azurophilic granules of neutrophils. nih.govmdpi.com Neutrophils are phagocytic cells that are among the first responders to sites of infection and inflammation. nih.gov DEFA4, along with other highly homologous human neutrophil peptides (HNPs 1-3), constitutes a major part of the protein content within these granules. mdpi.comhycultbiotech.com Upon neutrophil activation, these defensins are released to participate in host defense. hycultbiotech.comnih.gov Therefore, DEFA4 is considered a marker for neutrophils, and its presence in tissues or fluids often indicates neutrophil activity. hycultbiotech.com
This compound in Epithelial Barrier Function and Mucosal Immunity
Involvement of this compound in Inflammatory Processes and Resolution
Beyond its direct antimicrobial functions, this compound is involved in modulating inflammatory responses. Research indicates that DEFA4 possesses corticostatic activity, meaning it can inhibit corticotropin-stimulated corticosterone (B1669441) production. nih.gov This suggests a potential anti-inflammatory role by counteracting the effects of certain stress-induced hormones. Other neutrophil-derived alpha-defensins have been shown to modulate the production of inflammatory cytokines by monocytes and the expression of adhesion molecules on endothelial cells, indicating that these peptides can regulate key aspects of the inflammatory cascade. nih.gov While defensins are often released during inflammation and can recruit more immune cells, they can also have anti-inflammatory effects, highlighting their complex, context-dependent role in regulating inflammation. nih.govresearchgate.net
This compound Participation in Tissue Homeostasis and Remodeling (e.g., wound healing)
The functions of defensins extend to tissue maintenance and repair processes like wound healing. mdpi.comnih.gov This process involves a coordinated sequence of inflammation, cell proliferation, and tissue remodeling. nih.gov Defensins contribute by not only clearing invading microbes from the wound site but also by influencing the behavior of host cells. mdpi.comfrontiersin.org For instance, some defensins can stimulate the proliferation and migration of keratinocytes and fibroblasts, which are essential for re-epithelialization and the formation of new tissue. frontiersin.orgnih.gov While specific studies on DEFA4's direct role in wound healing are less common than for other defensins, its presence at sites of inflammation and its immunomodulatory functions suggest it likely participates in the complex signaling network that governs tissue repair and homeostasis. researchgate.netdntb.gov.ua
Context-Dependent Functions of this compound in Disease Models
The expression and function of this compound have been studied in various disease contexts, revealing its diverse and sometimes contrasting roles.
| Disease/Condition | Observation on DEFA4 | Implication | Reference |
| Periodontitis | Relative expression level appeared to be a protective factor. | Higher DEFA4 levels may protect against the development or severity of periodontitis. | nih.gov |
| Oral Leukoplakia | Increased expression, along with other markers. | May characterize the potential for malignant transformation. | nih.gov |
| Salivary Gland Tumors | Gene expression significantly increased in most tumors studied. | Suggests a role in the tumor microenvironment. | nih.gov |
| Chronic Myeloid Leukemia (CML) | mRNA levels in blood cells can help identify patients at risk of being resistant to imatinib (B729) therapy. | Could serve as a predictive biomarker for treatment response. | nih.gov |
| Sickle Cell Disease (SCD) | Lower intestinal microbial density associated with higher expression of the gene for defensin-α4 in a mouse model. | May play a protective role in the intestinal pathophysiology related to SCD. | researchgate.net |
These findings highlight the multifaceted nature of DEFA4. In some contexts, its expression is associated with a protective host response, such as in periodontitis and SCD-related gut pathology. nih.govresearchgate.net In others, particularly in oncology, altered DEFA4 expression is linked to disease progression or treatment resistance, suggesting its function is highly dependent on the specific physiological or pathological environment. nih.gov
Regulation of Defensin A4 Gene Expression and Activity
Transcriptional Regulation of the Defensin-A4 Gene (DEFA4)
The transcription of the DEFA4 gene, located on chromosome 8p23.1, is a critical checkpoint in the production of the this compound peptide. nih.gov This process is governed by the interplay of specific DNA regulatory elements and the transcription factors that bind to them.
Identification of Promoter and Enhancer Elements Directing this compound Expression
The expression of the DEFA4 gene is orchestrated by promoter and enhancer regions that contain binding sites for various transcription factors. genecards.org Computational analyses have identified potential promoter and enhancer elements for the DEFA4 gene, with some of these regulatory regions being shared with other defensin (B1577277) genes, suggesting a coordinated regulation of this gene family. genecards.orgtypeset.iogenecards.org For instance, a promoter/enhancer element, GH08J006938, has been identified and is associated with the transcription factor SPI1. genecards.org The presence of such regulatory elements is crucial for directing the tissue-specific and stimulus-inducible expression of DEFA4. typeset.io
Regulatory Role of Key Transcription Factors in this compound Induction (e.g., NF-κB, NF IL-6)
Several transcription factors are implicated in the regulation of defensin gene expression, and by extension, are likely involved in the induction of DEFA4. While direct binding of all these factors to the DEFA4 promoter in response to all stimuli is an area of ongoing research, their established roles in defensin regulation and inflammatory responses provide a strong basis for their involvement.
Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a cornerstone of inflammatory and immune responses. nih.gov Upon activation by various stimuli, NF-κB translocates to the nucleus and binds to specific DNA sequences in the promoter regions of its target genes, which include numerous inflammatory mediators. nih.govcsic.es The expression of β-defensins is known to be upregulated by stimuli that activate NF-κB. plos.org Given the coordinated regulation of defensins, it is highly probable that NF-κB plays a significant role in the induction of DEFA4 during inflammatory conditions.
Nuclear Factor-Interleukin 6 (NF-IL6): Also known as C/EBPβ, this transcription factor is a key regulator of genes involved in the acute-phase response and inflammation. It often works in concert with NF-κB to regulate the expression of inflammatory genes. researchgate.net The presence of binding sites for C/EBP in the promoter regions of defensin genes suggests its involvement in their transcriptional control. researchgate.net
Other transcription factors that have been computationally predicted to have binding sites in the DEFA4 gene promoter include AREB6, ER-alpha, POU2F1, POU2F1a, POU3F2, and Sp1, indicating a complex network of transcriptional control. genecards.orgtypeset.io
Post-Transcriptional and Translational Control of this compound Production
Following transcription, the DEFA4 messenger RNA (mRNA) and its subsequent translation into the this compound peptide are subject to further layers of regulation. The DEFA4 gene consists of three exons, with the first exon being an untranslated region, meaning only two exons are part of the final protein-coding mRNA sequence. nih.gov
Post-transcriptional mechanisms, such as alternative splicing and polyadenylation, are known to diversify the proteome from a single gene and are particularly prevalent in the nervous system. frontiersin.org While specific instances of alternative splicing for DEFA4 are not extensively documented in the provided results, the general importance of these mechanisms in regulating gene expression, especially in the context of the immune system, is well-established. nih.gov Similarly, translational control, which dictates the efficiency of protein synthesis from mRNA templates, can be a crucial regulatory step. Studies in plants have shown that the accumulation of defensin proteins can be regulated at the translational level, where the mRNA is present but protein production is delayed until a specific trigger, such as germination, occurs. frontiersin.org This highlights a potential mechanism for the rapid deployment of this compound upon cellular activation.
Signaling Pathways and External Stimuli Inducing this compound Expression (e.g., microbial ligands, inflammatory mediators)
The expression of DEFA4 is not constitutive but is induced by a variety of external signals, primarily those associated with infection and inflammation. These stimuli activate intracellular signaling cascades that culminate in the activation of transcription factors that drive DEFA4 gene expression.
Microbial Ligands: The innate immune system recognizes conserved molecular patterns on microbes, known as pathogen-associated molecular patterns (PAMPs). mdpi.com These PAMPs, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are potent inducers of defensin expression. wikipedia.org The recognition of these ligands by pattern recognition receptors (PRRs), like Toll-like receptors (TLRs), triggers signaling pathways that lead to the activation of NF-κB and other transcription factors, subsequently inducing the expression of defensins and other antimicrobial peptides. plos.orgnih.gov
Inflammatory Mediators: The inflammatory milieu is rich in cytokines and other signaling molecules that can amplify the immune response. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) are known to stimulate the expression of β-defensins, often through the activation of the NF-κB pathway. plos.org Although this compound is an α-defensin, the general principles of induction by inflammatory mediators are likely to be conserved.
The following table summarizes the key signaling pathways and stimuli involved in the induction of defensin expression, which are likely relevant for this compound.
| Stimulus Category | Specific Examples | Key Signaling Pathways | Reference |
| Microbial Ligands | Lipopolysaccharide (LPS) | Toll-like Receptor (TLR) signaling, NF-κB | plos.orgwikipedia.org |
| Inflammatory Mediators | TNF-α, IL-1β | NF-κB, MAPK signaling | plos.orgmdpi.com |
Proteolytic Processing and Activation of this compound In Vivo
This compound, like other α-defensins, is synthesized as an inactive precursor, or pro-peptide. nih.gov This precursor form requires proteolytic cleavage to release the mature, active peptide. This post-translational modification is a crucial step in regulating defensin activity, ensuring that the potent cytotoxic and antimicrobial functions of the peptide are unleashed only at the appropriate time and location, such as within the phagocytic vacuoles of neutrophils.
The proteolytic processing of defensin precursors is carried out by specific proteases. For instance, matrix metalloproteinase-7 (MMP-7) has been shown to cleave the pro-domain of the human neutrophil defensin pro-HNP-1, a close relative of this compound. nih.gov While this particular cleavage does not directly generate the mature HNP-1, it is a necessary step in the activation cascade. nih.gov The processing of insect defensins also involves cleavage at specific sites to release the mature peptide. plos.org In some engineered systems, proteases like the HCV NS3 protease have been used to activate toxins by cleaving an inhibitory defensin domain, demonstrating the principle of activation by proteolytic removal of a pro-domain. plos.org
Feedback Loops and Cross-Regulation with Other Host Defense Elements
The immune response is a highly interconnected network, and this compound does not function in isolation. Its expression and activity are likely integrated into a complex web of feedback loops and cross-regulatory interactions with other components of the host defense system.
Defensins themselves can act as signaling molecules, influencing the activity of other immune cells. nih.gov For example, α-defensins can induce the production of cytokines by various immune cells, potentially creating a positive feedback loop that amplifies the inflammatory response. mdpi.com They can also attract other immune cells, such as T cells and dendritic cells, to the site of infection or inflammation. mdpi.com
Defensin A4 in Specific Biological Interactions
Defensin-A4 Interactions with Bacterial Pathogens
This compound exhibits a wide range of antimicrobial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov Its efficacy, however, can vary depending on the specific bacterial species. nih.gov The interaction of defensins with bacterial cells is a critical first step in their antimicrobial action, often involving electrostatic attraction between the cationic peptide and the negatively charged bacterial surface. plos.org
This compound demonstrates significant antimicrobial activity against various Gram-positive bacteria. mdpi.com However, its relative potency can be lower compared to other human alpha-defensins like HNP1, HNP2, and HNP3 against certain strains such as Staphylococcus aureus. nih.gov Studies have shown that the antibacterial activity of defensins against Gram-positive bacteria can be more dependent on the peptide's conformation. mdpi.com
The mechanism of action against Gram-positive bacteria often involves traversing the cell wall, which is composed of peptidoglycan and teichoic acids, to reach the cytoplasmic membrane. mdpi.com The interaction with lipid II, a precursor molecule in cell wall synthesis, is a key target for some defensins, leading to the inhibition of peptidoglycan synthesis and subsequent cell death. mdpi.commdpi.com While some defensins can disrupt the bacterial membrane, this is not a universal mechanism for all defensins. mdpi.com
A fragment of HNP-4, specifically an 11-amino-acid-long fragment (HNP-4₁₋₁₁), has been identified to have remarkable antimicrobial potential, even exceeding that of the full-length peptide. frontiersin.org This fragment demonstrates broad antimicrobial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov
Table 1: Efficacy of this compound and its Analogs Against Gram-Positive Bacteria
| Peptide | Bacterial Strain | Efficacy (e.g., MIC, LD90) | Reference |
| This compound (HNP-4) | Staphylococcus aureus | Less potent than HNP1, HNP2, HNP3 | nih.gov |
| HNP-4₁₋₁₁ | Pathogenic Gram-positive bacteria | Broad-spectrum activity | frontiersin.org |
| HNP-4₁₋₁₁ | Staphylococcus aureus | MIC determined by turbidity broth assay | frontiersin.org |
| RC18 (HD5 derivative) | Staphylococcus aureus | Killed ~98% at 1 µM | mdpi.com |
| RC18 (HD5 derivative) | Methicillin-resistant S. aureus (MRSA) | More efficient than HD5 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
This compound exhibits potent activity against Gram-negative bacteria. nih.govnih.gov In contrast to its efficacy against S. aureus, HNP-4 is more potent than HNP1 and HNP3 against Escherichia coli and Enterobacter aerogenes. nih.gov The initial interaction with Gram-negative bacteria involves the cationic defensin (B1577277) binding to the negatively charged lipopolysaccharide (LPS) on the outer membrane. mdpi.com
The ability of defensins to neutralize the negative charge of the bacterial surface is an important aspect of their interaction. plos.org Studies have shown that HNP-4 is effective in increasing the zeta potential of E. coli, indicating its ability to neutralize surface charge. plos.org Following this initial binding, defensins can disrupt the outer membrane and subsequently the inner membrane, leading to cell death. plos.org However, membrane permeabilization is not the sole mechanism of action, and some defensins can kill bacteria without causing significant membrane damage. plos.org
A modified 11-amino-acid fragment of HNP-4 (HNP-4₁₋₁₁mod) has shown high efficacy against various multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov
Table 2: Efficacy of this compound and its Analogs Against Gram-Negative Bacteria
| Peptide | Bacterial Strain | Efficacy (e.g., MIC, LD90) | Reference |
| This compound (HNP-4) | Escherichia coli | More potent than HNP1 and HNP3 | nih.gov |
| This compound (HNP-4) | Enterobacter aerogenes | More potent than HNP1 and HNP3 | nih.gov |
| HNP-4₁₋₁₁mod | Acinetobacter baumannii (multidrug-resistant) | Highly effective in vitro | nih.gov |
| HNP-4₁₋₁₁mod | Klebsiella pneumoniae (multidrug-resistant) | Highly effective in vitro | nih.gov |
| HNP-4₁₋₁₁mod | Pseudomonas aeruginosa (multidrug-resistant) | Highly effective in vitro | nih.gov |
| H4 (hBD-3/hBD-4 chimera) | Acinetobacter baumannii (multidrug-resistant) | LD90 of 4.4 ± 0.5 µg/ml | frontiersin.org |
This table is interactive. Click on the headers to sort the data.
Bacteria have evolved various mechanisms to counteract the antimicrobial effects of defensins. nih.gov These resistance strategies are crucial for bacterial survival in the host environment. nih.gov
One of the primary mechanisms involves the modification of the bacterial cell envelope to reduce the net negative charge, thereby electrostatically repelling the cationic defensins. nih.govmdpi.com This can be achieved by altering cell surface molecules. nih.gov
Other resistance mechanisms include:
Proteolytic degradation: Bacteria can secrete proteases that cleave and inactivate defensins. nih.govmdpi.com
Trapping proteins: Some bacteria produce proteins that bind to and sequester defensins, preventing them from reaching their targets. nih.gov
Efflux pumps: Energy-dependent efflux pumps can actively transport defensins out of the bacterial cell. nih.govnih.gov
Biofilm formation: The extracellular matrix of biofilms can act as a physical barrier, and the presence of extracellular DNA and polysaccharides can inhibit defensin activity. f1000research.comfrontiersin.org
Capsular polysaccharides: The capsule of some bacteria can act as a shield, preventing defensins from interacting with the cell surface. frontiersin.org
The stability of defensin fragments against bacterial proteases has also been investigated. For instance, the antimicrobial activity of HNP-4₁₋₁₁ and its modified version was not diminished in the presence of protease inhibitors, suggesting these fragments are stable against bacterial proteases. frontiersin.orgnih.gov
Efficacy of this compound Against Gram-Negative Bacteria
This compound Interactions with Fungal Pathogens
While much of the research on this compound has focused on its antibacterial properties, defensins, in general, exhibit broad antifungal activity. nih.govfrontiersin.org Plant defensins, for example, are known to be active against a wide spectrum of fungal species. nih.govnih.gov The mechanisms of action often involve interaction with specific components of the fungal cell membrane, such as sphingolipids. mdpi.com This interaction can lead to membrane permeabilization and the induction of stress response pathways within the fungal cell. nih.govmdpi.com
Some plant defensins require binding to specific sites on the fungal plasma membrane for their antifungal activity. apsnet.org The antifungal activity of defensins can also involve entering the fungal cytoplasm and disrupting the plasma membrane from within, as well as inducing the production of reactive oxygen species. nih.gov
This compound Interactions with Viral Agents (e.g., HIV-1)
Defensins have been shown to possess antiviral activity against a range of viruses, including both enveloped and non-enveloped viruses. frontiersin.orgnih.govbiomolther.org The antiviral mechanisms of defensins are complex and can vary depending on the specific defensin and virus. nih.govnih.gov
Direct interaction with the virus is a key mechanism of antiviral action. frontiersin.org Defensins can bind to the lipid bilayers of enveloped viruses and may also interact with viral glycoproteins and glycolipids. frontiersin.org This can lead to the inactivation of the virus before it can infect a host cell. nih.gov For instance, human neutrophil defensins 1-3 have been shown to inhibit HIV-1 replication through direct interaction with the virus and by affecting multiple stages of the viral life cycle. nih.gov
Beyond direct viral inactivation, defensins can also inhibit viral entry into host cells by binding to cellular receptors that viruses use for attachment, such as heparan sulfate (B86663) proteoglycans. biomolther.org They can also modulate the host immune response, which can indirectly impact the course of a viral infection. nih.govbiomolther.org
This compound Interactions with Parasitic Organisms
The activity of defensins extends to parasitic organisms. upf.edu For example, enteric alpha-defensins have been shown to kill the protozoan parasite Giardia lamblia. nih.gov Insect defensins have also been reported to have activity against protozoa. plos.org The expression of defensins can be induced in response to parasitic infections, suggesting a role in the host's defense against these pathogens. plos.orgresearchgate.net
The mechanisms by which defensins act against parasites can involve direct killing of the organism or modulation of the host's immune response to the infection. upf.edu Some defensins may even have an indirect effect by clearing other microorganisms, which could in turn affect the proliferation of the parasite. upf.edu
Role of this compound in Shaping Commensal Microbiota Composition
This compound, also known as cryptdin-4 (Crp4) in mice and human neutrophil peptide 4 (HNP-4) in humans, is an alpha-defensin that plays a significant role in modulating the composition of the commensal microbiota in the gut. jsir.gr.jpnih.govnih.gov This antimicrobial peptide, primarily secreted by Paneth cells in the small intestine, exhibits selective bactericidal activity, which is crucial for maintaining intestinal homeostasis by differentiating between pathogenic and commensal bacteria. jsir.gr.jpjst.go.jp
The interaction of this compound with the gut microbiota is complex and is notably dependent on its molecular state. nih.govnih.gov Research has demonstrated that the oxidized form of cryptdin-4 (Crp4), which contains three conserved disulfide bonds, displays potent microbicidal activity against a wide range of non-commensal, pathogenic bacteria. nih.govkarger.com Conversely, this oxidized form shows minimal to no bactericidal effect against many species of commensal bacteria, such as Bifidobacterium bifidum and Lactobacillus casei. nih.govnih.govkarger.com This selective toxicity allows this compound to target and eliminate potential pathogens while preserving the beneficial resident microbial community. jsir.gr.jpjst.go.jp
However, the reduced form of cryptdin-4 (r-Crp4), which lacks these disulfide bonds, exhibits a broader and more potent bactericidal activity that extends to several commensal bacterial species. nih.govdigibib.net The enhanced activity of the reduced form is attributed to its increased hydrophobicity, which facilitates its insertion into and disruption of bacterial membranes. digibib.netresearchgate.net This suggests that the redox state of this compound in the intestinal lumen is a critical factor in regulating its antimicrobial specificity and, consequently, its impact on the microbiota composition. nih.gov
The selective pressure exerted by this compound contributes to the establishment and maintenance of a symbiotic relationship with the commensal microbiota, which is essential for the development and function of the host's immune system. nih.gov Dysregulation of this delicate balance has been implicated in inflammatory conditions of the gut. researchgate.net
Research Findings on the Bactericidal Activity of Cryptdin-4 (Crp4)
The following table summarizes the differential bactericidal activity of oxidized and reduced forms of mouse cryptdin-4 (Crp4) against various commensal and non-commensal bacterial species. This data illustrates the selective antimicrobial action of Crp4, a key mechanism in shaping the gut microbiota.
| Bacterial Species | Type | Bactericidal Activity of Oxidized Crp4 | Bactericidal Activity of Reduced Crp4 | Reference |
| Salmonella enterica serovar Typhimurium | Non-commensal | Potent | Potent | nih.govkarger.com |
| Escherichia coli | Non-commensal | Potent | Potent | researchgate.net |
| Bifidobacterium bifidum | Commensal | Minimal/None | Significant | nih.govnih.gov |
| Lactobacillus casei | Commensal | Minimal/None | Significant | nih.govnih.gov |
| Bacteroides fragilis | Commensal | Minimal/None | Not specified | nih.gov |
| Staphylococcus aureus | Non-commensal | Potent | Potent | researchgate.net |
Advanced Methodologies in Defensin A4 Research
Recombinant Expression and Purification Strategies for Defensin-A4
The production of this compound for research purposes heavily relies on recombinant expression systems, which allow for the generation of sufficient quantities of the peptide. Escherichia coli (E. coli) is a commonly utilized host for this purpose due to its rapid growth and well-established genetic manipulation techniques. nih.govspringernature.com
A prevalent strategy involves expressing this compound as a fusion protein. nih.gov This approach often entails cloning the cDNA sequence encoding the defensin (B1577277) into an expression vector, such as pET-28a. nih.govspringernature.com The vector is engineered to include a fusion partner, for instance, a 6xHis tag, which facilitates purification. nih.govspringernature.com To ensure the correct amino acid sequence of the final product, a specific cleavage site, such as a methionine residue for cyanogen (B1215507) bromide (CNBr) cleavage, is often introduced at the N-terminus of the defensin sequence. nih.govspringernature.com
Expression is typically induced in exponentially growing E. coli cells, for example, the BL21 strain, by adding isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.govspringernature.com Following induction, the bacterial cells are harvested and lysed, often under denaturing conditions with agents like guanidine-HCl to solubilize the expressed protein, which frequently accumulates in inclusion bodies. nih.govifremer.fr
Purification of the fusion protein is commonly achieved through affinity chromatography, such as immobilized metal affinity chromatography (IMAC) using nickel-NTA columns that bind the His-tag. nih.govnih.gov After purification of the fusion protein, the this compound peptide is cleaved from its fusion partner. nih.gov Subsequent purification steps, including reverse-phase high-performance liquid chromatography (RP-HPLC), are employed to isolate the pure, refolded defensin. nih.govspringernature.com The homogeneity and correct molecular mass of the final peptide are then verified using techniques like analytical RP-HPLC, acid-urea polyacrylamide gel electrophoresis, and mass spectrometry. nih.govspringernature.com While E. coli is a workhorse, other expression systems like the yeast Pichia pastoris have also been used for producing defensins and may offer advantages in terms of protein folding and post-translational modifications. nih.gov
Table 1: Overview of a Typical Recombinant Expression and Purification Strategy for Defensins in E. coli
| Step | Description | Key Reagents/Components |
|---|---|---|
| Cloning | The cDNA sequence for this compound is inserted into an expression vector. | pET-28a vector, E. coli cloning strains |
| Transformation | The recombinant vector is introduced into an E. coli expression host. | E. coli BL21 (DE3) pLysS |
| Expression | Protein production is induced in the host cells. | Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
| Cell Lysis | Bacterial cells are broken open to release the protein. | Guanidine-HCl, Sonication |
| Affinity Chromatography | The fusion protein is captured and purified. | Nickel-NTA resin |
| Cleavage | The this compound peptide is separated from the fusion tag. | Cyanogen bromide (CNBr) |
| Final Purification | The mature defensin is isolated and purified. | Reverse-Phase HPLC |
| Verification | The purity and identity of the final product are confirmed. | Mass Spectrometry, Analytical HPLC |
Biophysical Techniques for this compound Structure-Function Analysis
Understanding the relationship between the structure of this compound and its biological activities is paramount. A suite of biophysical techniques is employed to elucidate its secondary structure, binding interactions, and membrane-disrupting capabilities.
Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of proteins and peptides like this compound in solution. By measuring the differential absorption of left and right-handed circularly polarized light, CD spectroscopy provides insights into the alpha-helical, beta-sheet, and random coil content of the peptide. This is crucial for assessing whether the recombinantly produced defensin has folded into its correct, biologically active conformation. For instance, studies on other defensins have utilized CD spectroscopy to confirm the proper folding of recombinant peptides and to study how their structure changes upon interaction with microbial membranes or in different solvent environments.
Surface Plasmon Resonance and Isothermal Titration Calorimetry for Binding Kinetics
To quantify the interactions of this compound with its biological targets, such as microbial surfaces or host cell receptors, researchers utilize techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) allows for the real-time, label-free analysis of binding kinetics. In a typical SPR experiment, a target molecule is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface, providing data on association and dissociation rates (k_on and k_off), and ultimately, the binding affinity (K_D).
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding. In an ITC experiment, a solution of this compound is titrated into a solution containing the target molecule. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).
Advanced Fluorescence Spectroscopy for Membrane Interaction Studies
The antimicrobial activity of many defensins stems from their ability to interact with and disrupt microbial cell membranes. Advanced fluorescence spectroscopy techniques are invaluable for studying these interactions. Methods such as fluorescence resonance energy transfer (FRET), fluorescence quenching, and the use of membrane potential-sensitive dyes can provide detailed information on how this compound associates with and permeabilizes lipid bilayers. For example, by labeling the defensin or lipid molecules with fluorescent probes, researchers can monitor peptide binding to membranes, insertion into the lipid bilayer, and the formation of pores or channels that lead to leakage of cellular contents.
Cellular and Organismal Models for Investigating this compound Function
To move beyond in vitro biophysical characterization and understand the biological effects of this compound in a more relevant context, researchers employ various cellular and organismal models.
In Vitro Cell Culture Systems for this compound Activity Evaluation (e.g., epithelial cells, immune cells)
In vitro cell culture systems provide a controlled environment to dissect the specific effects of this compound on different cell types. Epithelial cells are a key model, as they are a primary site of defensin expression and action in the body. ifremer.fr For instance, the A431 human epidermoid carcinoma cell line has been used to study the effects of beta-defensins on cell growth and migration. researchgate.net Studies have shown that some defensins can influence cell proliferation and migration in a concentration-dependent manner. researchgate.net
Immune cells are another critical target for investigation. Human beta-defensins have been shown to act as chemoattractants for immune cells, such as immature dendritic cells. The chemotactic activity can be quantified using cell migration assays, where the ability of this compound to induce the migration of immune cells across a porous membrane is measured. This highlights the role of defensins not just as direct antimicrobials, but also as modulators of the adaptive immune response.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Guanidine-HCl |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
| Cyanogen bromide (CNBr) |
Genetically Modified Animal Models in this compound Mechanistic Research (e.g., knockout/transgenic models)
Genetically modified animal models are indispensable tools for dissecting the in vivo function of genes and proteins within the complexity of a whole organism. cnic.es In the study of this compound (DEFA4), these models, particularly knockout and transgenic mice, have been instrumental in beginning to unravel its mechanistic roles in health and disease. The development of such models allows for the investigation of gene function, the modeling of human diseases, and the development of new therapeutic strategies. nih.govnumberanalytics.com
A significant challenge in studying individual defensin genes is their functional redundancy. In mice, for instance, there are over 50 defensin genes, and deleting a single gene often produces no discernible phenotype, complicating the study of specific defensins like DEFA4. psoriasis.org To circumvent this issue, researchers have developed cluster knockout mouse lines. In one such model, all defensins were removed from the skin, which revealed that defensins are critical pro-inflammatory factors in the development of psoriasis and associated itch. psoriasis.org This approach, while not specific to a single defensin, provides a powerful platform to study the collective role of the defensin family, of which DEFA4 is a member.
More specific models have also been generated. For example, Defa4Cre-expressing mouse models have been developed to trace the lineage and cellular plasticity of Paneth cells, which are a source of alpha-defensins in the gut. scienceopen.com These models are crucial for understanding the contribution of DEFA4-expressing cells to intestinal homeostasis and disease. Furthermore, studies using Traf2 knockout mice have shown that the absence of this gene leads to a significant down-regulation in the expression of Defensin a4, suggesting a regulatory link between TNF receptor-associated factor 2 signaling and defensin production. researchgate.net
Transgenic models have also provided insights. While some studies have focused on related molecules, the principles are applicable to DEFA4. For instance, transgenic mice expressing a specific fragment of the beta-amyloid precursor protein (a protein sometimes referred to as A4, but distinct from DEFA4) have been used to model amyloid deposition in Alzheimer's disease. nih.gov The technology, including pronuclear microinjection and CRISPR/Cas9 gene editing, allows for the creation of animal models that can elucidate the pathological consequences of specific peptide expression. cnic.esnih.gov
The table below summarizes key genetically modified animal models used in research relevant to defensins.
| Model Type | Gene(s) Modified | Key Finding Relevant to Defensin Research |
| Cluster Knockout | All skin defensin genes | Revealed the role of the defensin family as pro-inflammatory factors in psoriasis and psoriatic itch. psoriasis.org |
| Cre-Line | Defa4Cre | Used for lineage tracing of Paneth cells, which express alpha-defensins, to study their cellular plasticity. scienceopen.com |
| Knockout | Traf2 | Traf2 deficiency led to a significant downregulation of Defensin a4 expression in the colon. researchgate.net |
Omics Approaches in this compound Studies (e.g., Transcriptomics, Proteomics)
"Omics" technologies, which provide a large-scale, unbiased analysis of biological molecules, have become crucial in biomarker discovery and in understanding the complex molecular pathways underpinning diseases. ersnet.org For this compound, transcriptomic and proteomic approaches have been particularly illuminating, identifying its differential expression in a variety of inflammatory, infectious, and neurological conditions. ersnet.orgnih.gov These methods allow for a comprehensive view, from gene expression (transcriptomics) to the resulting protein landscape (proteomics), offering insights into the regulatory mechanisms and functional implications of DEFA4. nih.gov
Transcriptomic analyses, which study the complete set of RNA transcripts in a cell or tissue, have consistently identified the DEFA4 gene as being dysregulated in several diseases. By profiling gene expression in patient samples versus healthy controls, these studies have highlighted DEFA4 as a potential biomarker and a component of the host immune and inflammatory response.
In the context of Inflammatory Bowel Disease (IBD), whole-blood transcriptomic profiling identified DEFA4 as one of the genes with the greatest difference in expression between IBD patients and controls. nih.govoup.com Similarly, studies of Idiopathic Pulmonary Fibrosis (IPF) found that DEFA4 was up-regulated in the peripheral blood of IPF patients compared to healthy individuals, with its expression level correlating with disease severity. plos.org Research has also extended to neuropsychiatric conditions, where transcriptome analysis of blood samples from patients with Post-Traumatic Stress Disorder (PTSD) showed that DEFA4 was up-regulated in patients who also had elevated levels of the inflammatory cytokine IL-6. nih.gov A multi-omic analysis of blood samples from COVID-19 patients also reported that increased DEFA4 expression was one of 219 molecular features significantly correlated with COVID-19 status and severity. nih.gov
The table below details the findings from key transcriptomic studies involving DEFA4.
| Disease/Condition | Sample Type | Key Finding | Citation |
| Inflammatory Bowel Disease (IBD) | Whole Blood | DEFA4 exhibited one of the greatest differences in expression in IBD patients vs. controls. | nih.govoup.com |
| Idiopathic Pulmonary Fibrosis (IPF) | Peripheral Blood | DEFA4 was significantly up-regulated in IPF subjects versus controls and showed higher expression over 12 months. | plos.org |
| Post-Traumatic Stress Disorder (PTSD) | Blood | DEFA4 was up-regulated in PTSD patients with elevated IL-6 levels; expression correlated positively with serum IL-6. | nih.gov |
| COVID-19 | Blood | Increased DEFA4 expression was significantly correlated with COVID-19 status and disease severity. | nih.gov |
Proteomics, the large-scale study of proteins, complements transcriptomics by confirming whether changes in gene expression translate to the protein level. Proteomic analyses have detected altered levels of the DEFA4 protein in various biological fluids and tissues, further implicating it in disease pathogenesis.
For instance, a proteomic analysis of saliva samples reported that DEFA4 was one of eight proteins with elevated levels in patients with Schizophrenia (SZ) and Bipolar Disorder (BD) compared to healthy subjects. nih.gov In cancer research, while not DEFA4 specifically, a related alpha-defensin, neutrophil defensin A1, was identified as being differentially expressed in colorectal cancer tissues, highlighting the potential role of this peptide family in oncology. nih.gov In a study on wound healing, proteomic analysis of tear fluid from rabbits with experimental corneal wounds showed that the levels of defensins correlated with the course of healing, suggesting a role in tissue repair. researchgate.net
The table below summarizes findings from key proteomic studies relevant to DEFA4 and related defensins.
| Disease/Condition | Sample Type | Key Finding | Citation |
| Schizophrenia (SZ) & Bipolar Disorder (BD) | Saliva | DEFA4 was one of eight proteins showing elevated levels in SZ and BD patients compared with healthy controls. | nih.gov |
| Corneal Wound Healing | Rabbit Tear Fluid | Levels of defensins were found to be correlated with the course of healing of an experimental corneal wound. | researchgate.net |
| Colorectal Cancer (CRC) | Tissue | A related alpha-defensin (neutrophil defensin A1) was confirmed to have differential expression levels in CRC patients. | nih.gov |
Compound and Gene Name Index
| Name | Type |
| This compound (DEFA4) | Protein/Gene |
| Interleukin-6 (IL-6) | Protein (Cytokine) |
| TNF receptor-associated factor 2 (Traf2) | Protein/Gene |
| beta-amyloid precursor protein | Protein |
Evolutionary Biology and Comparative Genomics of Defensin A4
Phylogenetic Analysis of Defensin-A4 Orthologs Across Diverse Species
Phylogenetic analyses of defensin (B1577277) genes, including those of the this compound lineage, reveal a complex evolutionary history characterized by gene duplication, diversification, and occasional loss. These studies are crucial for understanding the relationships between defensin genes within and across different species, shedding light on their functional evolution.
In insects, phylogenetic trees constructed based on the amino acid sequences of defensin peptides often show distinct clades corresponding to different insect orders. For instance, defensins from Diptera, Coleoptera, Hymenoptera, and Lepidoptera tend to cluster separately. plos.org A study on the migratory locust, Locusta migratoria, identified defensin-like peptides (LmDEFs) whose phylogenetic analysis indicated a novel position when compared to defensins from hymenopterans. plos.org This suggests a separate evolutionary trajectory for orthopteran defensins.
Similarly, in mammals, phylogenetic analyses of alpha-defensins show a clear separation between primate and rodent lineages, with species-specific clustering being more evident in non-primate species. nih.gov This indicates that many defensin gene duplications occurred after the divergence of these mammalian orders. nih.gov The defensin gene loci in mammals are found in syntenic chromosomal regions, suggesting a common ancestral origin. nih.gov For example, the human alpha-defensin gene cluster is located on chromosome 8p23, and orthologous regions are found in chimpanzees, rats, and mice. nih.gov
In plants, a phylogenetic analysis of plant defensins (Pdfs) from various leguminous crops classified them into two main groups, PdfA and PdfB, which were further subdivided. societyfia.org The subgroup A4 was identified to contain members from all the studied legumes but not from the model plant Arabidopsis thaliana, suggesting a legume-specific expansion or divergence of this subgroup. societyfia.org
The evolutionary relationships inferred from these phylogenetic studies provide a framework for understanding the functional diversification of this compound and its orthologs.
Evolutionary Conservation and Divergence of this compound Gene and Protein Sequences
The evolution of defensin genes is marked by a balance between the conservation of structural motifs essential for their function and the divergence of sequences, likely driven by the need to combat a wide array of pathogens.
Gene Structure: The general gene structure of defensins, often consisting of two or three exons, is relatively conserved. In many bivalves and amphioxus, big defensin genes, which are evolutionarily related to vertebrate β-defensins, typically have three exons, with the coding region for the mature peptide split between the second and third exons. frontiersin.org However, variations exist, such as the sliding of the start codon into the first exon in gastropods. frontiersin.org Plant defensin genes in leguminous crops also show a conserved exon-intron pattern, with most having one or two exons. societyfia.org
Protein Sequence: At the protein level, the hallmark of defensins is the highly conserved cysteine scaffold, which forms a specific pattern of disulfide bonds critical for their three-dimensional structure. nih.gov However, the sequences between these cysteine residues are often highly variable. nih.gov This variability is thought to be a result of evolutionary pressure to generate a diverse repertoire of antimicrobial peptides. nih.gov
In insects, the signal peptide and pro-defensin regions of defensin precursors show significant sequence diversity, while the mature defensin peptide, particularly the six-cysteine motif, is more conserved. plos.org A study on Manduca sexta lebocin-related genes, which are also antimicrobial peptides, revealed that while the 5' end of the cDNA was constant, the 3' region contained a variable number of repeats, leading to proteins of different lengths. nih.gov
In mammals, defensin genes are often not well-conserved between species, which may be a consequence of evolutionary selection acting on duplicated genes. nih.gov For example, there is no human homolog for mouse β-defensin-2 (mBD-2), and no mouse homolog for human β-defensin-4 (hBD-4). nih.gov Even between orthologs, the amino acid identity can be as low as 40%. nih.gov
This pattern of conservation and divergence suggests that while the fundamental defensin structure is maintained, the surface-exposed residues are under less constraint, allowing for rapid evolution to adapt to new pathogens.
Adaptive Evolution and Selective Pressures Shaping this compound Diversity
The diversity observed in defensin genes is not random but is shaped by various selective pressures, including positive selection for diversification and purifying selection for conservation of essential functions.
Positive Selection: There is strong evidence for positive selection acting on defensin genes, particularly in the regions encoding the mature peptide. This is thought to be driven by the co-evolutionary arms race between the host's immune system and pathogens. nih.gov In mammalian beta-defensins, positive selection has been detected in the second exon, which codes for a significant portion of the mature peptide, suggesting its importance in functional diversity. nih.gov Similarly, in mammalian alpha-defensins, the mature defensin region has been shown to be under diversifying selection. nih.gov This rapid evolution allows the host to generate novel defensin variants capable of neutralizing evolving pathogens. plos.org
Purifying Selection: In contrast, other regions of the defensin gene, such as those encoding the signal peptide and pro-segment, are often under purifying selection. nih.gov This indicates that these regions have important functions, such as proper protein folding and trafficking, that are conserved over evolutionary time. plos.org The cysteine residues that form the disulfide bridges are also under strong purifying selection, highlighting their critical role in maintaining the structural integrity of the peptide. nih.gov
Balancing Selection: In some cases, balancing selection may maintain multiple alleles of a defensin gene within a population. biorxiv.orgelifesciences.org This can occur when different alleles are advantageous in different environments or against different pathogens. For example, a polymorphism in the Drosophila antimicrobial peptide Diptericin A is associated with differential survival after infection with a specific bacterium. biorxiv.orgelifesciences.org
The interplay of these different selective pressures results in the complex patterns of conservation and diversity observed in the this compound family and its orthologs, enabling the host to maintain a robust and adaptable defense against a constantly changing microbial landscape.
Comparative Functional Analysis of this compound Variants in Different Host Systems
The evolutionary diversification of this compound and its orthologs has led to a range of functional variations across different species and even within the same organism. Comparative functional studies are essential to understand the biological significance of these variations.
Antimicrobial Spectrum and Potency: Different defensin variants often exhibit distinct antimicrobial spectra and potencies. For instance, in a study of mouse cryptdin-4 (Crp4), an alpha-defensin, substitutions of key amino acid residues were found to alter its bactericidal activity. uniprot.org Similarly, different isoforms of plant defensins can have varying levels of activity against different fungal pathogens. mdpi.com The evolutionary rationale for this is that a diverse arsenal (B13267) of defensins provides broader protection against a wider range of microbes. nih.gov
Role in Immunity and Beyond: While the primary function of most defensins is antimicrobial, some have evolved novel functions. For example, certain β-defensin isoforms are predominantly expressed in the epididymis and are implicated in sperm function. nih.gov In plants, some defensins have acquired α-amylase inhibitory activity, which can provide protection against herbivores. frontiersin.org
Structural Determinants of Function: The functional differences between defensin variants can often be traced to specific structural features. Studies on mouse cryptdin-4 have shown that while the disulfide array is essential for protecting the peptide from degradation by proteases, it is not the sole determinant of its bactericidal activity. nih.gov In fact, some variants with altered disulfide bridges showed equivalent or even greater activity than the native peptide. nih.gov This highlights the complex relationship between structure and function in this peptide family.
These comparative functional analyses demonstrate that the evolutionary journey of this compound and its orthologs has resulted in a functionally diverse family of peptides, each adapted to the specific physiological and ecological context of its host.
Mechanistic Insights into Potential Biotechnological and Bioengineering Applications of Defensin A4
Rational Design and Engineering of Defensin-A4 Analogs
The natural structure of defensins, often complex with multiple disulfide bonds, can complicate recreation and increase production costs. nih.gov Rational design and peptide engineering offer a pathway to develop defensin (B1577277) analogs with enhanced properties, overcoming the limitations of the native molecules. rsc.orgacs.org The goal is to create peptides with improved potency, stability, and specificity while maintaining a favorable safety profile. pitt.edu
The specificity and potency of defensin analogs are critical determinants of their therapeutic potential. Key strategies involve modulating the peptide's net charge, hydrophobicity, and structure.
Amino Acid Substitution: A primary strategy is the substitution of specific amino acids to enhance desired characteristics. Increasing the net positive charge, often by incorporating arginine (Arg) residues, can strengthen the electrostatic interaction with negatively charged bacterial membranes. mdpi.comacs.org For instance, the design of American Oyster Defensin (AOD) analogs, including A4, involved creating arginine-rich peptides from the C-terminal loop region of AOD. nih.gov Studies on other defensins, like human defensin 5 (HD5), have shown that substituting an electronegative residue with arginine markedly enhanced antibacterial activity. acs.org Similarly, incorporating tryptophan (Trp) can enhance activity in challenging environments like saline and serum. asm.org
Fragmentation: Research has demonstrated that fragments of a full-length defensin can possess equal or even superior antimicrobial activity. nih.gov A study on human neutrophil peptide-4 (HNP-4, an alpha-defensin) identified an 11-amino-acid fragment (HNP-4₁₋₁₁) with remarkable antimicrobial potential that exceeded the full-length peptide on a molar level. nih.gov This approach allows for the identification of the most active regions of the peptide, which can then be used as a template for further engineering.
Modulating Amphipathicity: The arrangement of polar and nonpolar residues (amphipathicity) is crucial for membrane interaction. Rational design aims to optimize this structure. For α-helical peptides, substitutions on the nonpolar face can play a more significant role in the peptide's secondary structure than those on the polar face. nih.gov Engineering these features can create peptides with a higher therapeutic index. nih.gov
Disulfide Bonds: The native structure of many defensins is stabilized by multiple disulfide bridges formed between cysteine (Cys) residues. frontiersin.orgnih.gov While complex disulfide patterns can be difficult to synthesize, simplified analogs incorporating a single disulfide bond have been shown to improve both antimicrobial activity and serum stability. mdpi.comnih.gov The AOD analog A4 was designed with a disulfide bond derived from the C-terminus of the parent molecule. nih.gov
N- and C-Terminus Modifications: Chemical modifications at the peptide's ends can protect against degradation and enhance activity. Acetylation of the N-terminus and amidation of the C-terminus are common strategies. nih.govnih.gov A modified fragment of HNP-4 (HNP-4₁₋₁₁mod) with these modifications showed further enhanced potency and efficacy. nih.gov
Incorporation of D-Amino Acids: Replacing naturally occurring L-amino acids with their D-enantiomers can render peptides resistant to proteolysis. nih.govmdpi.com This strategy can significantly increase the peptide's half-life in biological fluids. mdpi.com Studies on other AMPs have shown that D-amino acid substitution can improve stability against proteases. rsc.orgnih.gov
Fatty Acid Conjugation (Acylation): Attaching fatty acids to the peptide can significantly improve stability and, in some cases, enhance antimicrobial activity, particularly against multidrug-resistant bacteria and fungi. researchgate.net The length of the fatty acid chain can be tuned to optimize both stability and potency. researchgate.net
Strategies for Modifying this compound Specificity and Potency
Pre-clinical Mechanistic Investigations of this compound as an Antimicrobial Modulator
Pre-clinical studies are essential to validate the efficacy and understand the mechanisms of action of engineered peptides like this compound. These investigations typically begin with in vitro assessments against clinically relevant pathogens and extend to mechanistic studies in disease models.
The rise of "superbugs" necessitates the development of agents with novel mechanisms that are not susceptible to existing resistance pathways. pitt.edu Engineered defensins have shown considerable promise in this area.
Broad-Spectrum Activity: Analogs such as the AOD-derived A4 exhibit potent antimicrobial activity against a wide range of organisms, including Gram-positive and Gram-negative bacteria and the fungus Candida albicans. nih.gov The A4-AMPs developed at the University of Pittsburgh have demonstrated broad-spectrum bactericidal activity, killing over 90% of antibiotic-resistant bacterial species tested. pitt.edu
Efficacy Against Priority Pathogens: Modified defensins have proven effective against pathogens on the World Health Organization's priority list. nih.gov For example, a modified 11-amino acid fragment of HNP-4 was highly effective in vitro against various multidrug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Similarly, a chimeric defensin named H4, created by combining sequences of human beta-defensin-3 (hBD-3) and hBD-4, showed antibacterial activity against multidrug-resistant A. baumannii that was equivalent to colistin. frontiersin.orgfrontiersin.org
The table below summarizes the in vitro efficacy of several engineered defensin analogs against various microbes.
| Peptide Analog | Parent Defensin | Target Microbe | Efficacy Measurement (Unit) | Finding | Reference |
|---|---|---|---|---|---|
| Analog A4 | American Oyster Defensin (AOD) | Bacillus subtilis | MEC (μg/mL) | 0.4 | nih.gov |
| Analog A4 | American Oyster Defensin (AOD) | Escherichia coli | MEC (μg/mL) | 2.0 | nih.gov |
| Analog A4 | American Oyster Defensin (AOD) | Candida albicans | MEC (μg/mL) | 2.1 | nih.gov |
| HNP-4₁₋₁₁mod | Human Neutrophil Peptide-4 (HNP-4) | A. baumannii (4-MRGN) | MIC (μM) | 12.5 | nih.gov |
| HNP-4₁₋₁₁mod | Human Neutrophil Peptide-4 (HNP-4) | K. pneumoniae (3-MRGN) | MIC (μM) | 50 | nih.gov |
| H4 (chimeric) | hBD-3 and hBD-4 | K. pneumoniae (ATCC 700603) | LD₉₀ (μg/mL) | 3.5 | frontiersin.org |
| H4 (chimeric) | hBD-3 and hBD-4 | A. baumannii (ATCC 19606) | LD₉₀ (μg/mL) | 5.0 | frontiersin.org |
MEC: Minimum Effective Concentration; MIC: Minimal Inhibitory Concentration; LD₉₀: Lethal Dose for 90% of bacteria.
Beyond direct killing of microbes, defensins are potent immunomodulators that bridge the innate and adaptive immune systems. nih.govnih.gov This activity is a critical aspect of their therapeutic potential and must be evaluated for engineered analogs. nih.govnih.gov
Defensins can influence immune responses in several ways:
Chemoattraction: They can act as chemokines, recruiting various immune cells to the site of infection or inflammation. nih.gov Human alpha-defensins can attract T-cells and monocytes, while beta-defensins attract immature dendritic cells and memory T-cells by binding to chemokine receptors like CCR6. nih.govmdpi.com
Cytokine Modulation: Defensins can modulate the production of cytokines, the signaling molecules of the immune system. They can attenuate pro-inflammatory cytokine responses from dendritic cells and other immune cells. nih.gov For example, α-defensins released from neutrophils can inhibit the production of inflammatory cytokines like TNF-α and IL-6 by macrophages. frontiersin.org
Enhancement of Adaptive Immunity: By binding to microbial antigens, defensins can facilitate their delivery to antigen-presenting cells, enhancing the subsequent adaptive immune response. nih.govnih.gov This adjuvant-like property can lead to more robust and specific long-term immunity. nih.gov
Evaluating these properties for this compound analogs in mechanistic disease models is crucial to understanding their full therapeutic effect, which may result from a combination of direct antimicrobial action and beneficial host immune modulation. researchgate.net
In Vitro Efficacy of Modified this compound Against Multidrug-Resistant Microbes
Biophysical and Biochemical Characterization of this compound for Material Science Applications (e.g., surface coating with antimicrobial properties)
The potent and stable nature of engineered defensins makes them attractive candidates for applications in material science, particularly for creating antimicrobial surfaces. nih.gov The functionalization of medical devices, implants, and other materials with antimicrobial peptides is a promising strategy to prevent device-associated infections. nih.govresearchgate.net
The suitability of a peptide like this compound for such applications depends on its biophysical and biochemical properties. A thorough characterization is required to ensure the peptide remains stable and active when immobilized on a surface. kbibiopharma.com
Key characterization techniques include:
Structural Analysis: Techniques like Circular Dichroism (CD) and Fourier Transform Infrared Spectroscopy (FTIR) are used to determine the secondary and tertiary structure of the peptide. kbibiopharma.com Maintaining the correct fold (e.g., α-helix or β-sheet content) upon surface binding is essential for activity. nih.gov
Thermal and Chemical Stability: Differential Scanning Calorimetry (DSC) measures thermal stability, which is critical for materials that may undergo sterilization processes. kbibiopharma.comIsothermal Chemical Denaturation can assess stability against chemical agents. kbibiopharma.com
Aggregation State: Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) are used to analyze the peptide's tendency to aggregate. kbibiopharma.com Unwanted aggregation can lead to loss of activity and potential immunogenicity.
Binding and Activity on Surfaces: Specific assays are needed to confirm that the immobilized this compound retains its ability to kill microbes upon contact. This involves exposing the coated surface to bacterial cultures and measuring the reduction in viable cells.
By leveraging the rational design principles that enhance potency and stability, this compound analogs could be developed into effective agents for creating long-lasting, broad-spectrum antimicrobial coatings on a variety of materials. nih.gov
Synergistic Mechanistic Interactions of this compound with Other Antimicrobial Agents
The growing challenge of antimicrobial resistance has spurred research into combination therapies, where antimicrobial peptides like this compound (also known as Human Neutrophil Peptide-4 or HNP-4) are used in conjunction with conventional antibiotics or other antimicrobial agents to enhance their efficacy. The synergistic potential of these combinations lies in their ability to target bacteria through multiple, often complementary, mechanisms of action. This approach can lead to a reduction in the required dosage of individual agents, potentially minimizing toxicity and slowing the development of resistance.
The primary mechanism underlying the synergistic activity of many antimicrobial peptides, including defensins, involves the disruption of the bacterial cell membrane. nih.govnih.gov By permeabilizing the bacterial membrane, this compound can facilitate the entry of other antimicrobial compounds into the cell, allowing them to reach their intracellular targets at higher effective concentrations. nih.gov This is particularly effective for antibiotics that act on internal cellular processes such as DNA replication, protein synthesis, or cell wall synthesis. nih.govnih.gov
Research has explored the combined action of natural antimicrobial peptides, including HNP-4, with a variety of antibiotic agents against both drug-sensitive and multi-resistant bacterial strains. nih.gov Studies using "checkerboard titrations" to determine the fractional inhibitory concentration (FIC) index have shown that synergy is most often observed when membrane-active peptides are paired with antibiotics that have intracellular targets. nih.gov While much of the research has focused on the more abundant human neutrophil peptides (HNP-1-3), the principles of membrane permeabilization as a key synergistic mechanism are broadly applicable to the defensin family.
In addition to enhancing the uptake of conventional antibiotics, this compound can also act synergistically with other antimicrobial peptides. For instance, the human cathelicidin (B612621) LL-37 has been shown to induce the release of human α-defensins, including HNP-4, from neutrophil granules, suggesting a natural cooperative interaction. mdpi.comresearchgate.net Furthermore, studies have demonstrated synergistic killing effects when different classes of antimicrobial peptides are combined. asm.orgresearchgate.net This synergy can arise from cooperative interactions at the bacterial membrane, where the combined action of different peptides leads to more efficient pore formation or membrane destabilization than either peptide could achieve alone. researchgate.net
The following tables summarize key research findings on the synergistic interactions of defensins, with specific data related to HNP-4 where available.
Table 1: Synergistic Interactions of this compound (HNP-4) with Conventional Antibiotics
| Antimicrobial Agent | Target Microorganism | Observed Effect | Putative Mechanism | Reference |
| Gentamicin | Escherichia coli ML-35p | Synergistic | Increased membrane permeability facilitating antibiotic entry. | nih.gov |
| Rifampicin | Escherichia coli ML-35p | Synergistic | Increased membrane permeability facilitating antibiotic entry. | nih.gov |
| Ofloxacin | Escherichia coli ML-35p | Additive/Indifferent | Varied interactions depending on the specific combination and bacterial strain. | nih.gov |
| Oxacillin | Escherichia coli ML-35p | Low individual activity, not extensively tested in combination. | - | nih.gov |
| Polymyxin B | Escherichia coli ML-35p | Additive/Indifferent | Both agents are membrane-active, potentially leading to overlapping mechanisms. | nih.gov |
Note: The study by Shamova et al. (2019) noted that the individual antimicrobial activity of HNP-4 against E. coli ML-35p was relatively low in their assays, which influenced the combinations tested. nih.gov
Table 2: Synergistic Interactions of Defensins with Other Antimicrobial Peptides
| Defensin | Combination Agent | Target Microorganism | Observed Effect | Putative Mechanism | Reference |
| Human β-defensins (hBDs) | Cathelicidin LL-37 | Staphylococcus aureus, Escherichia coli | Synergistic | Enhanced killing effect through combined membrane activity. | aai.org |
| Human Neutrophil Peptides (HNPs) | Cathelicidin LL-37 | Escherichia coli, Staphylococcus aureus | Synergistic | Augmentation of membrane permeabilization. | researchgate.net |
It is important to note that while the general mechanisms of synergy are understood, the specific interactions can be complex and depend on the particular combination of agents and the target microorganism. asm.org For example, while synergy is common, additive or even indifferent effects can also be observed. nih.gov The structural and charge differences between this compound and other human neutrophil peptides may also lead to unique synergistic properties that warrant further investigation. nih.gov
The exploration of these synergistic relationships is a promising avenue for the development of novel therapeutic strategies to combat multidrug-resistant pathogens. By harnessing the cooperative effects of this compound and other antimicrobial agents, it may be possible to enhance the efficacy of existing drugs and extend their clinical utility.
Current Challenges and Future Directions in Defensin A4 Research
Addressing Unresolved Questions in Defensin-A4 Molecular and Cell Biology
Despite a growing body of research, several fundamental questions regarding the molecular and cellular biology of this compound (DEFA4) remain unanswered. While the primary structure of DEFA4 is known, a complete understanding of its structure-function relationship is still developing. researchgate.netgenecards.org For instance, although key cationic residues like Arginine at positions 10, 11, and 15 are known to be crucial for its bactericidal activity, the precise biophysical and molecular interactions that mediate this are not fully elucidated. researchgate.net
A significant area of investigation is the role of DEFA4's quaternary structure. It is known to form homodimers, and this dimerization appears to be a prerequisite for some of its functions, such as killing Staphylococcus aureus and interacting with the HIV-1 surface protein gp120, but not for killing Escherichia coli. genecards.orguniprot.org The molecular triggers and conformational changes that govern this differential requirement for dimerization are yet to be fully understood.
Furthermore, the intracellular trafficking and processing of the DEFA4 precursor protein are not entirely clear. The 97-residue precursor is cleaved to a mature 33-residue peptide, but the specific proteases involved and the regulation of this cleavage process within neutrophil granules are areas requiring further investigation. researchgate.net Unraveling these mechanisms is key to understanding how neutrophils prepare and store this potent antimicrobial peptide.
Key Unresolved Questions in DEFA4 Molecular Biology:
What are the precise molecular mechanisms by which specific residues of DEFA4 interact with microbial membranes and toxins?
What are the structural determinants that dictate the necessity of homodimerization for specific functions?
Which specific proteases are responsible for the maturation of the DEFA4 precursor, and how is this process regulated?
How is DEFA4's activity modulated within the microenvironment of the neutrophil azurophil granules to prevent autotoxicity? nih.gov
Bridging Gaps in Understanding this compound Physiological Roles and Regulation
The physiological roles of DEFA4 extend beyond direct antimicrobial activity to include immunomodulation and hormonal regulation. nih.govaltmeyers.org However, there are significant gaps in our understanding of these functions. DEFA4 is known to act as a corticostatin, inhibiting adrenocorticotropic hormone (ACTH)-stimulated corticosterone (B1669441) production. nih.govaltmeyers.org The physiological relevance and the regulatory pathways governing this endocrine function, particularly during an immune response, are not well-defined.
The regulation of DEFA4 gene expression is another area with significant knowledge gaps. While the gene is located on chromosome 8p23.1 and is primarily expressed in neutrophils and bone marrow, the specific transcription factors and signaling pathways that control its expression levels during infection, inflammation, and in different disease states are not fully characterized. wikipedia.orgresearchgate.net Understanding this regulation is crucial for comprehending its role in health and disease.
Identified Gaps in DEFA4 Physiology and Regulation:
The precise in vivo significance of DEFA4's corticostatic activity. nih.gov
The molecular switches that determine its pro-inflammatory versus anti-inflammatory actions.
The comprehensive network of signaling pathways regulated by DEFA4 in different immune cells.
The complete set of transcription factors and regulatory elements controlling DEFA4 gene expression. nih.gov
Development of Novel Experimental Approaches for this compound Investigation
Advancing our understanding of DEFA4 necessitates the development and application of novel experimental techniques. While methods like X-ray crystallography and systematic mutational analysis have provided valuable structural and functional insights, they have limitations. researchgate.netgenecards.org Static crystal structures may not fully represent the dynamic nature of DEFA4's interactions with its targets.
Future research would benefit from advanced imaging techniques, such as super-resolution microscopy and live-cell imaging, to visualize the interaction of DEFA4 with bacterial and host cell membranes in real-time. These methods could provide unprecedented detail on the dynamics of pore formation and other membrane disruption mechanisms. Furthermore, the use of more physiologically relevant model systems is crucial. The development of organoid cultures and "human-on-a-chip" technology could offer a more accurate environment to study the multifaceted roles of DEFA4 in mucosal immunity and host-pathogen interactions compared to traditional cell cultures. maayanlab.cloud
To dissect its complex immunomodulatory functions, high-throughput screening of DEFA4's effects on various immune cell populations using techniques like single-cell RNA sequencing (scRNA-seq) would be highly informative. This could reveal novel cellular targets and signaling pathways affected by DEFA4. Additionally, advanced proteomic approaches could identify new binding partners for DEFA4, expanding our knowledge of its interaction network.
Potential Novel Experimental Approaches:
Advanced Imaging: Super-resolution and real-time live-cell imaging to study DEFA4-membrane interactions.
Physiologically Relevant Models: Utilization of intestinal and other organoid models to investigate DEFA4's role in tissue-specific host defense. maayanlab.cloud
High-Throughput Screening: Employing scRNA-seq and CRISPR-based screens to identify cellular responses and genetic dependencies related to DEFA4 activity.
Proteomics and Interactomics: Using techniques like co-immunoprecipitation coupled with mass spectrometry to identify novel DEFA4 binding partners in both host and pathogens.
Emerging Concepts and Paradigms in this compound-Related Host Defense
The classical view of defensins as simple, direct antimicrobial agents is expanding. An emerging paradigm is their role as crucial signaling molecules that bridge the innate and adaptive immune systems. nih.govnih.gov DEFA4's ability to act as a chemoattractant for T-cells is a prime example of this function, suggesting it plays a role in orchestrating a more targeted and robust adaptive immune response. wikipedia.orgnih.gov
Another evolving concept is the functional significance of defensin (B1577277) fragments. It has been shown that fragments of defensins, potentially generated by host or microbial proteases, can have distinct or even enhanced biological activities compared to the full-length peptide. nih.gov For instance, a modified fragment of DEFA4 was found to be potent against antibiotic-resistant bacteria. nih.govnih.gov This suggests that the biological activity of DEFA4 in a physiological setting may be more complex than previously appreciated, involving a dynamic interplay of the full-length peptide and its various fragments.
The concept of defensins having functions beyond immunity is also gaining traction. The corticostatic activity of DEFA4 points to its involvement in the neuroendocrine-immune axis. nih.gov This crosstalk is a critical area of research, as it suggests that peptides like DEFA4 could play a role in modulating the body's stress response during infection and inflammation.
Emerging Paradigms:
Innate-Adaptive Immunity Link: DEFA4 as a signaling molecule that recruits and activates cells of the adaptive immune system. nih.gov
Functional Peptide Fragments: The idea that proteolytic fragments of DEFA4 are not just degradation products but may be potent, functional effectors. nih.gov
Neuroendocrine-Immune Crosstalk: The role of DEFA4 as a modulator of hormonal pathways, linking the immune and endocrine systems. nih.gov
Prospects for Advanced Mechanistic Investigations to Uncover New Functions and Interactions
Future research on DEFA4 is poised to uncover novel functions and interactions through advanced mechanistic studies. A key area of interest is the detailed investigation of its interactions with viral components. While DEFA4 is known to inhibit HIV-1, the precise molecular details of its interaction with the gp120 envelope protein and its potential activity against other viruses remain to be explored in depth. wikipedia.orguniprot.org
Systematic studies are needed to identify the full spectrum of microbial and host proteins that interact with DEFA4. This could be achieved through advanced proteomic techniques, which may reveal unexpected roles in processes such as the neutralization of bacterial toxins or the modulation of host signaling pathways. genecards.orguniprot.org For example, its interaction with the anthrax lethal factor highlights its potential to neutralize potent bacterial virulence factors. genecards.org
Furthermore, investigating the evolutionary diversification of DEFA4 and its orthologs in other species could provide insights into its core functions and the pressures that have shaped its evolution. scienceopen.com Comparative functional genomics can help identify conserved and species-specific roles. Finally, exploring the potential for developing DEFA4-based therapeutics, such as synthetic mimetics or fragments, requires a deep mechanistic understanding of how to optimize its desired activities while minimizing potential off-target effects. wikipedia.orgfrontiersin.org
Future Research Prospects:
Detailed characterization of DEFA4's antiviral mechanisms against a broader range of viruses.
Identification of the complete DEFA4 interactome in both host and pathogens.
Elucidation of its role in neutralizing a wider array of bacterial virulence factors.
Comparative studies with defensin orthologs to understand its evolutionary trajectory and conserved functions.
Development of synthetic DEFA4 analogues with enhanced therapeutic properties based on detailed mechanistic insights. frontiersin.org
Q & A
Q. What experimental models are commonly used to study Defensin-A4’s antimicrobial activity, and how do researchers control confounding variables in these systems?
this compound is often studied in in vitro bacterial/fungal co-culture assays and epithelial cell lines (e.g., Caco-2 for intestinal barrier studies). Key variables include pH, ion concentration (e.g., Ca²⁺/Mg²⁺), and microbial load. Researchers use standardized protocols such as time-kill curves and minimum inhibitory concentration (MIC) assays to minimize variability. Negative controls (e.g., heat-inactivated this compound) and statistical normalization (e.g., ANOVA with post-hoc tests) are critical .
Q. How do researchers validate the specificity of this compound in host-microbe interaction studies?
Specificity is validated via gene knockout models (e.g., CRISPR-Cas9 in host cells) and competitive inhibition assays. For example, pre-incubating this compound with lipopolysaccharide (LPS) or lipoteichoic acid (LTA) can test its binding affinity to microbial membranes. Flow cytometry or surface plasmon resonance (SPR) quantifies binding kinetics .
Q. What are the standard methods for quantifying this compound expression in tissue samples?
Quantitative PCR (qPCR) for mRNA levels and ELISA/Western blot for protein quantification are standard. Normalization to housekeeping genes (e.g., GAPDH) and protein loading controls (e.g., β-actin) is essential. Immunohistochemistry (IHC) with validated antibodies (e.g., anti-DEFA4) provides spatial localization .
Q. How do researchers address the challenge of this compound’s short half-life in in vivo studies?
Strategies include encapsulation in lipid nanoparticles, fusion with stabilizing proteins (e.g., albumin), or use of protease inhibitors. Pharmacokinetic studies with radiolabeled this compound (³H or ¹²⁵I) track biodistribution and clearance rates .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s dual role in promoting inflammation and tissue repair?
Advanced studies use transcriptomic (RNA-seq) and phosphoproteomic profiling to map signaling pathways (e.g., NF-κB vs. TGF-β). Co-culture systems with immune cells (e.g., macrophages) and epithelial cells reveal context-dependent effects. Confocal microscopy visualizes this compound’s interaction with receptors like CCR6 .
Q. How can conflicting data on this compound’s efficacy against Gram-negative vs. Gram-positive bacteria be resolved?
Contradictions arise from differences in microbial strain virulence or experimental conditions (e.g., cation-adjusted media). Meta-analyses of published MICs with subgroup stratification (e.g., by bacterial species) and standardized reporting (ISO 20776-1) improve comparability .
Q. What are the limitations of using transgenic mouse models to study this compound’s role in chronic inflammatory diseases?
Key limitations include interspecies differences in defensin repertoires and microbiome composition. Researchers mitigate this by humanizing murine models (e.g., DEFA4 knock-in) or using organoids derived from patient tissues .
Q. How do researchers evaluate this compound’s potential for inducing antimicrobial resistance (AMR)?
AMR risk is assessed via serial passage assays under sublethal this compound exposure. Genomic sequencing identifies mutations in microbial targets (e.g., membrane lipid biosynthesis genes). Comparative studies with conventional antibiotics (e.g., beta-lactams) contextualize resistance rates .
Q. What computational approaches predict this compound’s interaction with host cell membranes?
Molecular dynamics (MD) simulations (e.g., GROMACS) model peptide-membrane interactions. Machine learning tools (e.g., AlphaFold) predict structural motifs critical for pore formation. In silico mutagenesis identifies residues affecting stability and activity .
Q. How can researchers reconcile discrepancies in this compound’s reported cytotoxicity thresholds across studies?
Variability stems from differences in cell viability assays (MTT vs. LDH release) and exposure times. Harmonization using ISO 10993-5 guidelines and dose-response modeling (e.g., EC₅₀ calculations) improves reproducibility .
Methodological Best Practices
- Experimental Design : Use factorial designs to test interactions between this compound and environmental factors (e.g., pH, oxygen tension) .
- Data Contradictions : Apply Bradford-Hill criteria to assess causality in observational studies .
- Ethical Compliance : For in vivo work, follow ARRIVE 2.0 guidelines for preclinical reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
